molecular formula C4H9Cl2FN2 B15364086 1-Fluorocyclopropanecarboxamidine;dihydrochloride

1-Fluorocyclopropanecarboxamidine;dihydrochloride

Cat. No.: B15364086
M. Wt: 175.03 g/mol
InChI Key: GTCFOOGKNQYDQO-UHFFFAOYSA-N
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Description

1-Fluorocyclopropanecarboxamidine; dihydrochloride is a fluorinated organic compound characterized by its cyclopropane ring and carboxamidine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluorocyclopropanecarboxamidine; dihydrochloride can be synthesized through several methods. One common approach involves the fluorination of cyclopropanecarboxamidine followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the synthesis of 1-fluorocyclopropanecarboxamidine; dihydrochloride may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The production process must adhere to stringent safety and environmental regulations to minimize waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions: 1-Fluorocyclopropanecarboxamidine; dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the cyclopropane ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions include various fluorinated cyclopropanecarboxamidines and their derivatives, which can have different biological and chemical properties.

Scientific Research Applications

1-Fluorocyclopropanecarboxamidine; dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorination on biological molecules.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-fluorocyclopropanecarboxamidine; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound's binding affinity and reactivity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

1-Fluorocyclopropanecarboxamidine; dihydrochloride can be compared with other similar compounds, such as:

  • Cyclopropanecarboxamidine

  • 1-Fluorocyclopropanecarboxylic acid

  • Dihydrochloride salts of other fluorinated compounds

These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of 1-fluorocyclopropanecarboxamidine; dihydrochloride.

Properties

Molecular Formula

C4H9Cl2FN2

Molecular Weight

175.03 g/mol

IUPAC Name

1-fluorocyclopropane-1-carboximidamide;dihydrochloride

InChI

InChI=1S/C4H7FN2.2ClH/c5-4(1-2-4)3(6)7;;/h1-2H2,(H3,6,7);2*1H

InChI Key

GTCFOOGKNQYDQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=N)N)F.Cl.Cl

Origin of Product

United States

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